
N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide is a compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as IBT and has been found to have unique biochemical and physiological effects that make it an interesting compound for further study.
作用機序
The mechanism of action of IBT involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. IBT has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators. Additionally, IBT has been found to inhibit the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
IBT has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit inflammation, and scavenge free radicals. Studies have shown that IBT induces apoptosis in cancer cells by activating various signaling pathways that lead to cell death. Additionally, IBT has been found to inhibit inflammation by reducing the production of inflammatory mediators such as prostaglandins and cytokines. IBT has also been found to scavenge free radicals, which could be useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
IBT has several advantages for use in lab experiments, including its ability to induce apoptosis in cancer cells, inhibit inflammation, and scavenge free radicals. However, there are also limitations to the use of IBT in lab experiments, including its potential toxicity and the need for further study to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of IBT, including its potential use as an anticancer agent, an anti-inflammatory agent, and an antioxidant. Further research is needed to determine the safety and efficacy of IBT in humans and to identify its potential therapeutic applications. Additionally, the development of new synthesis methods for IBT could lead to the production of more potent and selective compounds for use in scientific research.
合成法
The synthesis of IBT involves the reaction of 2-isopropenyl aniline with 1,2-benzisothiazol-3(2H)-one in the presence of oxidizing agents such as hydrogen peroxide. The resulting product is then treated with hydrogen peroxide to form the final compound, N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide.
科学的研究の応用
IBT has been found to have various scientific research applications, including its potential use as an anticancer agent, an anti-inflammatory agent, and an antioxidant. Studies have shown that IBT has the ability to induce apoptosis in cancer cells, making it a promising candidate for further study in cancer research. IBT has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, IBT has been found to have antioxidant properties, which could be useful in the prevention of oxidative stress-related diseases.
特性
IUPAC Name |
1,1-dioxo-N-(2-prop-1-en-2-ylphenyl)-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11(2)12-7-3-5-9-14(12)17-16-13-8-4-6-10-15(13)21(19,20)18-16/h3-10H,1H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMAVCXDZZFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)
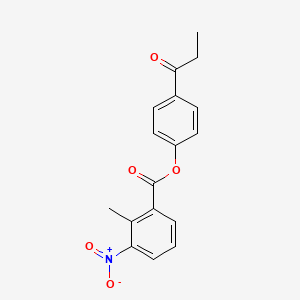
![7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)

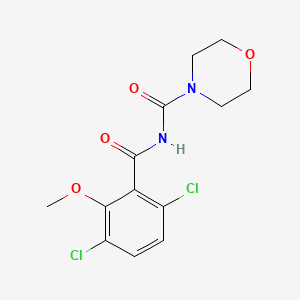

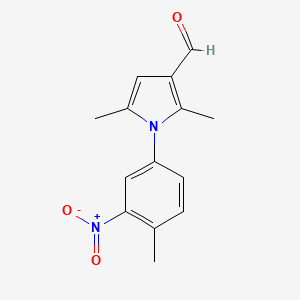
![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)
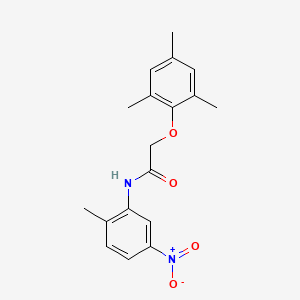
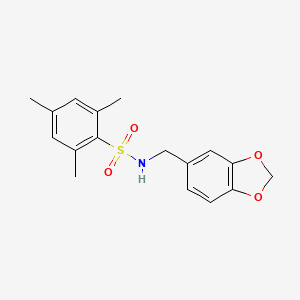
![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)

![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)
![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)